9-Aminoacridine

説明

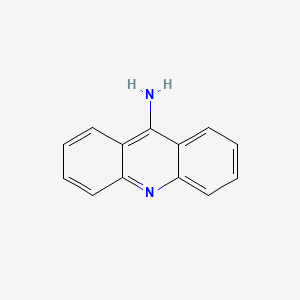

Structure

3D Structure

特性

IUPAC Name |

acridin-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGFWWJLMVZSIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024456 |

Source

|

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine appears as yellow needles. Free soluble in alcohol. |

Source

|

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

90-45-9 |

Source

|

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Aminoacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 °F (NTP, 1992) |

Source

|

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Multi-Faceted Mechanism of Action of 9-Aminoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Aminoacridine (9-AA) is a heterocyclic aromatic molecule with a long history of use as an antiseptic and fluorescent probe. In recent decades, it has garnered significant attention in oncology and molecular biology due to its potent anti-proliferative and therapeutic properties. The mechanism of action of 9-Aminoacridine is complex and multi-faceted, extending beyond its classical role as a DNA intercalator. This technical guide provides an in-depth exploration of the core mechanisms through which 9-AA exerts its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary and most well-characterized mechanism of action of 9-Aminoacridine is its ability to intercalate into double-stranded DNA.[1] The planar, polycyclic aromatic structure of 9-AA allows it to insert itself between adjacent base pairs of the DNA double helix.[2] This physical insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen, which subsequently interferes with critical cellular processes such as DNA replication and transcription.[2]

This intercalation serves as a precursor to another key activity: the inhibition of topoisomerase enzymes. Topoisomerases are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation. 9-Aminoacridine and its derivatives have been shown to be potent inhibitors of Topoisomerase II.[3][4] This inhibition can occur through two main mechanisms:

-

Catalytic Inhibition: Where the drug prevents the enzyme from carrying out its function without trapping it on the DNA.

-

Topoisomerase Poisoning: Where the drug stabilizes the transient covalent complex formed between topoisomerase and DNA, leading to the accumulation of DNA strand breaks.[4]

The disruption of topoisomerase function by 9-Aminoacridine is a significant contributor to its cytotoxic effects against rapidly proliferating cancer cells.

Modulation of Key Signaling Pathways

Beyond its direct interaction with DNA, 9-Aminoacridine exerts significant influence over several critical intracellular signaling pathways that are often dysregulated in cancer.[5]

PI3K/AKT/mTOR Pathway

9-Aminoacridine has been shown to inhibit the prosurvival PI3K/AKT/mTOR pathway.[5] This is achieved through the selective downregulation of the p110 gamma catalytic subunit of phosphoinositide 3-kinase (PI3K).[5] The inhibition of this pathway contributes to the suppression of cell growth and proliferation.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. 9-Aminoacridine can suppress NF-κB signaling, thereby sensitizing cancer cells to apoptotic stimuli.[5][6]

p53 Pathway

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. 9-Aminoacridine has been found to activate the p53 signaling pathway.[5][6] This activation of a key tumor suppressor, in conjunction with the inhibition of pro-survival pathways, creates a powerful anti-cancer effect.

Inhibition of Ribosome Biogenesis

A more recently elucidated mechanism of action for 9-Aminoacridine is its ability to inhibit ribosome biogenesis.[7][8] This process is highly upregulated in rapidly dividing cancer cells to support their increased protein synthesis demands. 9-AA has been demonstrated to inhibit both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing of these precursors.[7][8] This dual inhibition effectively shuts down the production of new ribosomes, leading to a cessation of cell growth and proliferation.

Quantitative Data Summary

The following table summarizes the available quantitative data for 9-Aminoacridine and its derivatives. It is important to note that specific values can vary depending on the cell line and experimental conditions.

| Mechanism | Parameter | Compound | Value | Cell Line/System | Reference |

| Ribosome Biogenesis Inhibition | IC50 (47S pre-rRNA reduction) | 9-Aminoacridine | ~10 µM (for ~24-fold reduction) | Mouse 3T3 cells | [9] |

| Topoisomerase II Inhibition | IC50 | Topoisomerase II inhibitor 9 (9-AA derivative) | 0.97 µM | Enzyme Assay | [10] |

| DNA Intercalation | IC50 | Topoisomerase II inhibitor 9 (9-AA derivative) | 43.51 µM | DNA Binding Assay | [10] |

| Antiproliferative Activity | EC50 | 9-Aminoacridine derivatives | 8.15 - 42.09 µM | NSCLC cell lines | [3] |

| Antimicrobial Activity | MIC | 9-Aminoacridine | 8 - 16 µg/mL | K. pneumoniae | [11] |

Experimental Protocols

DNA Intercalation Assay: Fluorescence Quenching

Principle: This assay is based on the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) by a test compound. The fluorescence of ethidium bromide is significantly enhanced upon intercalation into DNA. A compound that also intercalates will compete for binding sites, displacing ethidium bromide and causing a decrease in fluorescence.

Methodology:

-

Preparation of DNA-Ethidium Bromide Complex: A solution of calf thymus DNA is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to this solution to a final concentration where its fluorescence is maximal.

-

Titration with 9-Aminoacridine: The DNA-ethidium bromide complex is titrated with increasing concentrations of 9-Aminoacridine.

-

Fluorescence Measurement: After each addition of 9-Aminoacridine and a brief incubation period, the fluorescence intensity is measured using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

-

Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of 9-Aminoacridine. The concentration at which a 50% reduction in fluorescence is observed (IC50) can be calculated to determine the DNA binding affinity relative to ethidium bromide.

Topoisomerase II Inhibition Assay: DNA Decatenation

Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of Topoisomerase II will prevent this decatenation.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, human Topoisomerase IIα, and the appropriate reaction buffer.

-

Inhibitor Addition: 9-Aminoacridine is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel. Catenated kDNA is too large to enter the gel and will remain in the well, while decatenated minicircles will migrate into the gel.

-

Visualization: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. The inhibition of decatenation is observed as a decrease in the amount of minicircles that have migrated into the gel.

Cell Viability Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 9-Aminoacridine for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion

The mechanism of action of 9-Aminoacridine is a compelling example of a multi-targeted therapeutic agent. Its ability to intercalate into DNA and inhibit topoisomerases, coupled with its modulation of critical cancer-related signaling pathways and inhibition of ribosome biogenesis, provides a robust rationale for its continued investigation and development in oncology. The experimental protocols outlined in this guide offer a framework for researchers to further explore the intricate biological activities of 9-Aminoacridine and its derivatives. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies and the identification of patient populations most likely to benefit from such treatments.

References

- 1. daneshyari.com [daneshyari.com]

- 2. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

Synthesis of 9-Aminoacridine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of synthetic methodologies, experimental protocols, and biological significance.

Introduction

9-Aminoacridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Renowned for their wide spectrum of biological activities, these compounds have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents.[1] The planar tricyclic acridine core allows for intercalation into DNA, a mechanism that contributes to their cytotoxic effects and forms the basis for many of their therapeutic applications. This technical guide provides a comprehensive overview of the core synthetic strategies for 9-aminoacridine derivatives, detailed experimental protocols, and a summary of their biological activities, with a focus on their role as anticancer agents.

Core Synthetic Methodologies

The synthesis of 9-aminoacridine derivatives primarily relies on a few key strategies, including the Bernthsen acridine synthesis, nucleophilic substitution of 9-chloroacridine, and the Ullmann condensation. Each method offers distinct advantages and is amenable to the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis via Nucleophilic Substitution of 9-Chloroacridine

A prevalent and versatile method for the synthesis of 9-aminoacridine derivatives involves the nucleophilic aromatic substitution of 9-chloroacridine with a variety of primary and secondary amines. 9-Chloroacridine itself is typically synthesized from N-phenylanthranilic acid through cyclization with phosphorus oxychloride (POCl₃).[1]

General Reaction Scheme:

Caption: General workflow for the synthesis of 9-aminoacridine derivatives.

-

Reactants: A mixture of N-phenylanthranilic acid (0.023 mol) and phosphorus oxychloride (16 mL, 0.176 mol) is prepared in a round-bottom flask.

-

Reaction: The mixture is heated under reflux.

-

Work-up: After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution).

-

Purification: The resulting precipitate is filtered, washed with water, and dried to yield 9-chloroacridine. The crude product can be further purified by recrystallization.

-

Reactants: 9-Chloroacridine (0.001 mol) is dissolved in phenol at 100°C for one hour under a nitrogen atmosphere. Subsequently, 3-aminobenzotrifluoride (0.001 mol) is added.

-

Reaction: The reaction mixture is refluxed for an additional two hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The residue is dissolved in ethanol (5 mL) and then poured into diethyl ether to precipitate the product.

-

Purification: The precipitate is collected by filtration and washed with diethyl ether to yield the final product as an orange solid.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[2][3] While effective, this method often requires harsh reaction conditions and can result in lower yields.[2] Microwave-assisted modifications have been shown to significantly reduce reaction times and improve yields.[4]

General Reaction Scheme:

Caption: The Bernthsen synthesis of 9-substituted acridines.

-

Reactants: A mixture of diphenylamine, a carboxylic acid (e.g., acetic acid), and zinc chloride in a molar ratio of 1:10:4 is prepared.

-

Reaction: The mixture is subjected to microwave irradiation (e.g., 200 W) for a few minutes, with the temperature maintained between 200-210°C.

-

Work-up and Purification: The reaction mixture is purified by silica gel column chromatography to isolate the 9-substituted acridine.

Ullmann Condensation

The Ullmann condensation is another key method, particularly for the synthesis of the N-phenylanthranilic acid precursor required for 9-chloroacridine synthesis.[1] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[5][6] A modified Ullmann-Goldberg reaction is often employed.[1]

General Reaction Scheme:

Caption: Ullmann condensation for N-phenylanthranilic acid synthesis.

-

Reactants: A mixture of o-chlorobenzoic acid, an appropriate aniline derivative, sodium acetate, copper powder (catalyst), and copper oxide (co-catalyst) is prepared in DMF as the solvent.

-

Reaction: The mixture is heated at 160-170°C for 2 hours.

-

Work-up: After cooling, the reaction mixture is worked up to isolate the N-phenylanthranilic acid derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized 9-aminoacridine derivatives.

Table 1: Synthesis and Physicochemical Data of Selected 9-Aminoacridine Derivatives

| Compound ID | R Group on Amino Phenyl | R' Group on Acridine | Yield (%) | Melting Point (°C) |

| 5 | 4'-Methyl | H | 90 | 282 |

| 6 | 4'-Chloro | 2-Methoxy | 87 | 292 |

| 7 | 3'-Trifluoromethyl | H | 88 | 276-278 |

| 8 | 4'-Toluidine | H | 86 | 262 |

| RM1 | 3'-Bromophenyl-2"-oxoethyl | H | 71.25 | 215 (decomposed) |

| RM2 | 3',5'-Dinitrobenzoyl | H | 99.6 | 277 (decomposed) |

| RM4 | 4'-Bromobenzoyl | H | 92.2 | 275 (decomposed) |

| RM5 | 4'-Bromobenzyl | H | 39.9 | 280 (decomposed) |

| RM6 | 4'-Methylbenzyl | H | 25.68 | 221 |

Table 2: Spectroscopic Data for Selected 9-Aminoacridine Derivatives

| Compound ID | ¹H NMR (δ, ppm) | IR (ν_max, cm⁻¹) | Mass Spec (m/z) |

| 5 | 14.92 (s, 1H, NH⁺), 11.2 (s, 1H, NH), 8.29–7.12 (m, 10H, Ar-H), 2.32 (s, 3H, –CH₃) | 3464, 3085, 3029, 2899, 1633, 1583 | - |

| 6 | 15.27 (s, 1H, NH⁺), 11.09 (s, 1H, NH), 8.32–7.30 (m, 11H, Ar-H), 3.8 (s, 3H, –OCH₃) | 3428, 2899, 2748, 1629, 1581 | - |

| 7 | 14.92 (s, 1H, NH⁺), 11.67 (s, 1H, NH), 8.24–7.09 (m, 12H, Ar-H) | 3318, 3023, 2881, 2740, 1638 | - |

| RM1 | 8.75-7.54 (m, 12H, Ar-H), 3.49 (s, 2H, CH₂) | 3107.1, 2993.3, 1595.0, 1479.3 | 390 [M]+ (-HBr) |

| RM2 | 8.63-7.50 (m, 11H, Ar-H) | 3342.4, 3139.9, 1658.7, 1502.4 | 388 [M]+ (-HCl) |

| RM4 | 8.59-7.50 (m, 12H, Ar-H) | 3340, 3138, 1589.2, 1479.3 | 377 [M]+ (-HCl) |

| RM5 | 8.72-7.18 (m, 12H, Ar-H), 3.32 (s, 2H, CH₂) | 3307.7, 3109.0, 1595, 1477.4 | 363 [M]+ (-HBr) |

| RM6 | 8.38-7.27 (m, 12H, Ar-H), 3.32-3.29 (d, 5H, CH₂ and CH₃) | 3182.3, 3049.2, 1485.1, 1392 | 334 [M]+ (+HCl) |

Table 3: In Vitro Anticancer Activity of Selected 9-Aminoacridine Derivatives (IC₅₀/CTC₅₀ in µg/mL)

| Compound ID | HeLa (Cervical Cancer) | A-549 (Lung Cancer) | DLA (Dalton's Lymphoma Ascites) |

| 7 | 31.25 | 36.25 | - |

| 9 | 13.75 | 18.75 | 337.5 |

Data sourced from[1]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 9-aminoacridine derivatives is not solely dependent on DNA intercalation. Studies have revealed that these compounds can modulate critical intracellular signaling pathways that are often deregulated in cancer.[8] One of the key pathways targeted is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[9][10]

9-Aminoacridine has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to the suppression of pro-survival signals.[8] This inhibition can also impact other interconnected pathways, such as the NF-κB and p53 signaling pathways, which are crucial regulators of apoptosis and cell cycle progression.[8]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridine.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological activity of 9-aminoacridine derivatives. The synthetic methodologies discussed, particularly the versatile nucleophilic substitution of 9-chloroacridine, offer robust routes for the generation of diverse compound libraries. The quantitative data presented highlights the potential of these derivatives as potent anticancer agents, with promising activity against various cancer cell lines. Furthermore, the elucidation of their mechanism of action, involving the modulation of key signaling pathways such as PI3K/AKT/mTOR, provides a strong rationale for their continued development as targeted cancer therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in-depth preclinical and clinical investigations to translate these promising findings into effective cancer treatments.

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Aminoacridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 9-aminoacridine derivatives, a class of compounds with significant applications in drug development and biomedical research. Renowned for their DNA intercalating abilities and inherent fluorescence, these molecules are pivotal in the design of anticancer agents and fluorescent probes. This document summarizes key quantitative data, details experimental protocols for their characterization, and visualizes their mechanism of action.

Core Photophysical Properties of 9-Aminoacridine Derivatives

9-Aminoacridine and its derivatives are characterized by their rigid, planar aromatic structure, which is responsible for their strong fluorescence. The photophysical properties of these compounds, including their absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and fluorescence lifetimes, are highly sensitive to their substitution pattern and local environment. This sensitivity makes them powerful tools for probing molecular interactions.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for 9-aminoacridine and one of its derivatives to provide a baseline for comparison. The data highlights how modifications to the core structure can influence these properties.

| Compound | Solvent/Medium | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| 9-Aminoacridine | Ethanol | - | - | - | 0.99[1] | Not Reported |

| 3-(9-aminoacridin-2-yl) propionic acid | PBS (pH 7.4) | 405 | - | 8430[2] | 0.95 ± 0.02[2] | 17.0[1][2] |

Note: This table is intended to be representative. The photophysical properties of 9-aminoacridine derivatives can vary significantly with substitution and solvent conditions.

Experimental Protocols

Accurate determination of the photophysical properties of 9-aminoacridine derivatives is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the 9-aminoacridine derivative of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from, for example, 1 µM to 10 µM.

-

UV-Vis Spectrophotometry: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_abs) using a calibrated UV-Vis spectrophotometer. Use the same solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Relative Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield, which describes the efficiency of the fluorescence process, is often determined using a comparative method with a well-characterized standard.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to the 9-aminoacridine derivative being tested (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).[1]

-

Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner-filter effects.[1]

-

Absorbance and Fluorescence Measurements:

-

Record the UV-Vis absorption spectrum of each solution to determine the absorbance at the excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength, ensuring identical experimental settings (e.g., excitation and emission slit widths) for all measurements.[3]

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_f(sample)) is calculated using the following equation: Φ_f(sample) = Φ_f(standard) × (slope_sample / slope_standard) × (η_sample² / η_standard²) where Φ_f(standard) is the quantum yield of the standard, "slope" refers to the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (τ_f) using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a sensitive photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the 9-aminoacridine derivative in a suitable solvent to avoid aggregation and self-quenching. The absorbance at the excitation wavelength should be low (typically < 0.1).

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ_f). For the 3-(9-aminoacridin-2-yl) propionic acid derivative, data analysis was performed using a single exponential fit.[2]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The biological activity of many 9-aminoacridine derivatives stems from their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.

DNA Intercalation

The planar aromatic ring system of 9-aminoacridine allows it to insert itself between the base pairs of the DNA double helix. This intercalation process unwinds and lengthens the DNA, interfering with DNA replication and transcription. Molecular dynamics simulations have been employed to study the specifics of this interaction, including the preferred binding sites and the conformational changes induced in the DNA.[4][5]

Inhibition of Topoisomerase II

Topoisomerase II functions by creating transient double-strand breaks in DNA to resolve topological problems. 9-Aminoacridine derivatives can trap the enzyme in its "cleavable complex" state, where it is covalently bound to the 5' ends of the DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death). This mechanism is a cornerstone of the anticancer activity of several 9-aminoacridine-based drugs.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of Topoisomerase II inhibition by 9-aminoacridine derivatives.

Experimental Workflow for Photophysical Characterization

The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a novel 9-aminoacridine derivative.

Caption: Experimental workflow for photophysical characterization of 9-aminoacridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC) X d(GCGCGCG): analysis of the physical basis for the neighbor-exclusion principle - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 9-Aminoacridine Hydrochloride Hydrate: Solubility and Stability for the Research Professional

9-Aminoacridine hydrochloride hydrate is a fluorescent dye and topical antiseptic agent with a history of use in various scientific and medical applications.[1] Its planar heterocyclic structure allows it to intercalate into DNA, leading to its mutagenic and antiseptic properties.[1] More recently, its derivatives have been investigated for their anticancer activities, targeting key cellular signaling pathways. This guide provides a detailed examination of the solubility and stability of 9-Aminoacridine hydrochloride hydrate, offering critical data and methodologies for its effective use in research and development.

Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂ · HCl · H₂O |

| Molecular Weight | 248.71 g/mol |

| Appearance | Pale yellow to yellow-orange crystalline powder[2][3][4] |

| Melting Point | >300 °C (decomposes)[2][4] |

| pKa | Data not available |

Quantitative Solubility Data

The solubility of 9-Aminoacridine hydrochloride hydrate is a critical parameter for its application in various experimental settings. The compound exhibits a range of solubilities in common laboratory solvents.

| Solvent | Solubility | Temperature | Notes |

| Water | 3.3 g/L[2][4] | 20 °C | A 0.2% aqueous solution has a pH between 5.0 and 6.5.[3] Solutions are described as slightly soluble[5] to soluble, forming a pale yellow solution with a distinct blue-violet fluorescence.[3] |

| ~3.33 g/L (1 g in 300 mL)[3] | Not Specified | ||

| 1 - 5 mg/mL[5] | 17.5 °C (63.5 °F) | ||

| Ethanol | ~6.67 g/L (1 g in 150 mL)[3] | Not Specified | Soluble.[2] |

| Methanol | Soluble[6] | Not Specified | |

| Glycerin | Soluble[3] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 38 mg/mL[1] | Not Specified | |

| Toluene | Almost Insoluble[2] | Not Specified | |

| Pyridine | Almost Insoluble[2] | Not Specified | |

| Chloroform | Almost Insoluble[2] | Not Specified |

Stability Profile

Understanding the stability of 9-Aminoacridine hydrochloride hydrate is essential for accurate experimental design and for ensuring the integrity of stock solutions and formulated products.

General Stability and Storage: 9-Aminoacridine hydrochloride hydrate is stable under normal laboratory conditions.[2][4][7] For long-term storage, it is recommended to store the compound below +30°C in a cool, dark place.[2][4][6]

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and acid anhydrides.[2][4][7] Contact with these substances should be avoided to prevent degradation.

Sensitivity:

-

Hygroscopic: The compound readily absorbs moisture from the air.[2]

-

Air Sensitivity: It is sensitive to prolonged exposure to air.[4][5]

Hazardous Decomposition Products: When heated to decomposition, 9-Aminoacridine hydrochloride hydrate emits toxic fumes of hydrogen chloride and nitrogen oxides.[7]

Signaling Pathway Interactions

9-Aminoacridine and its derivatives have been shown to exert their biological effects, particularly their anticancer properties, by modulating several critical signaling pathways. The primary mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, which subsequently influences the p53 and NF-κB signaling cascades.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of 9-Aminoacridine hydrochloride hydrate in an aqueous buffer.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of 9-Aminoacridine hydrochloride hydrate in a suitable solvent (e.g., DMSO). From this stock, prepare a series of standard solutions of known concentrations in the same aqueous buffer to be used for the solubility test.

-

Sample Preparation: Add an excess amount of solid 9-Aminoacridine hydrochloride hydrate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of 9-Aminoacridine hydrochloride hydrate in the clear supernatant or filtrate using a validated HPLC-UV method.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the sample from the saturated solution. This concentration represents the solubility at the tested temperature.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to assess the intrinsic stability of 9-Aminoacridine hydrochloride hydrate and to identify potential degradation products, in line with ICH Q1A(R2) guidelines.

Methodology:

For each condition, a solution of 9-Aminoacridine hydrochloride hydrate (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 N NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with an equal volume of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Expose the solid drug powder to dry heat at 80°C for 48 hours.

-

Also, expose a solution of the drug to 80°C for 48 hours.

-

-

Photostability:

-

Expose the solid drug powder and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[8]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.

-

Sample Analysis: All samples (stressed and control) should be analyzed by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to detect any changes in the chromatogram. The percentage degradation can be calculated, and new peaks corresponding to degradation products can be identified. Further characterization of significant degradation products can be performed using LC-MS.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 9-Aminoacridine Hydrochloride Hydrate [chembk.com]

- 3. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Aminoacridine hydrochloride hydrate | 52417-22-8 [chemicalbook.com]

- 5. 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 9-Aminoacridine Hydrochloride | 52417-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. ema.europa.eu [ema.europa.eu]

The Core Mechanism of 9-Aminoacridine as a DNA Intercalator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Aminoacridine (9-AA) is a planar, heterocyclic molecule widely recognized for its potent DNA intercalating properties. This capability underpins its broad biological activities, including its historical use as an antiseptic and its ongoing investigation as an anticancer agent. By inserting itself between the base pairs of the DNA double helix, 9-AA disrupts the normal structure and function of DNA, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis. This technical guide provides an in-depth exploration of the core mechanism of 9-aminoacridine's interaction with DNA, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways.

The Mechanism of DNA Intercalation

The primary mechanism of action for 9-aminoacridine is its non-covalent insertion, or intercalation, into the DNA double helix. The planar aromatic ring system of 9-AA stacks between adjacent base pairs, a process driven by van der Waals forces and hydrophobic interactions. At physiological pH, the amino group at the 9-position is protonated, conferring a positive charge that facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the complex.

Upon intercalation, 9-aminoacridine induces significant conformational changes in the DNA structure:

-

Unwinding of the Helix: The insertion of the planar acridine ring forces the base pairs apart, causing a local unwinding of the DNA helix. The extent of this unwinding can be quantified by the unwinding angle.

-

Increase in DNA Length: The separation of base pairs to accommodate the intercalator leads to an overall increase in the length of the DNA molecule.

-

Structural Perturbations: Intercalation can lead to a "kinking" or bending of the DNA at the binding site.

Proton NMR and X-ray crystallography studies have suggested that 9-aminoacridine intercalates with its amino group situated in the minor groove of the DNA.[1][2] The molecule has shown a preference for binding to GC-rich regions and can bind even more strongly to DNA structures containing bulged bases, which are implicated in frameshift mutations.[1][2]

Quantitative Analysis of 9-Aminoacridine-DNA Binding

The interaction between 9-aminoacridine and DNA has been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity and thermodynamic properties.

| Compound | DNA Type | Method | **Binding Constant (K) (M⁻¹) ** | Reference |

| 9-Aminoacridine | Calf Thymus DNA | UV-Vis, Fluorescence, Isothermal Titration Calorimetry | log(KA) = 2.59 - 5.50 | [3] |

| 9-Aminoacridine Derivatives | Calf Thymus DNA | Viscometric Titrations | ~2.0 x 10⁵ | |

| 9-Aminoacridine-Peptide Conjugates | Calf Thymus DNA | Not Specified | Lower affinity than standard conjugates |

| Parameter | Value | Method | Reference |

| ΔG (Gibbs Free Energy) | -7.51 to -6.75 kcal·mol⁻¹ | Isothermal Titration Calorimetry (ITC) | [3] |

| ΔH (Enthalpy) | -11.58 to -3.83 kcal·mol⁻¹ | Isothermal Titration Calorimetry (ITC) | [3] |

| TΔS (Entropy) | -4.83 to 3.68 kcal·mol⁻¹ | Isothermal Titration Calorimetry (ITC) | [3] |

| Unwinding Angle | ~17° (for derivatives) | Viscometric Titrations |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of DNA intercalators. Below are protocols for commonly used techniques to study the interaction of 9-aminoacridine with DNA.

UV-Visible Spectrophotometry Titration

This technique monitors changes in the absorbance spectrum of 9-aminoacridine upon binding to DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic (red) shift in the absorption maxima.

Objective: To determine the binding constant (Kb) of 9-aminoacridine to DNA.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock solution of 9-aminoacridine in a suitable buffer (e.g., Tris-HCl, pH 7.4)

-

Stock solution of DNA (e.g., calf thymus DNA) in the same buffer, with concentration determined by absorbance at 260 nm.

Procedure:

-

Prepare a solution of 9-aminoacridine at a fixed concentration in the buffer.

-

Record the initial UV-Vis spectrum of the 9-aminoacridine solution from approximately 350 nm to 500 nm.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette containing the 9-aminoacridine solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum after each titration point.

-

Correct the absorbance values for the dilution effect.

-

Plot the absorbance at the wavelength of maximum absorbance for 9-aminoacridine as a function of the DNA concentration.

-

Analyze the data using the Scatchard equation or a suitable non-linear fitting model to determine the binding constant.

Fluorescence Spectroscopy

The intrinsic fluorescence of 9-aminoacridine is often quenched upon intercalation into DNA. This quenching can be used to determine binding parameters.

Objective: To determine the binding constant (Ka) and quenching parameters of 9-aminoacridine binding to DNA.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Stock solutions of 9-aminoacridine and DNA as described for UV-Vis titration.

Procedure:

-

Prepare a series of solutions with a fixed concentration of 9-aminoacridine and increasing concentrations of DNA.

-

Incubate the solutions at a constant temperature for a set period to reach equilibrium.

-

Measure the fluorescence emission spectrum of each solution, typically with an excitation wavelength around 400-420 nm.

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Analyze the data using the Stern-Volmer equation to determine the quenching constant and the binding constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of molecules. When an achiral molecule like 9-aminoacridine intercalates into the chiral DNA double helix, an induced CD (ICD) signal is observed in the absorption region of the drug. This provides information about the binding mode and the geometry of the complex.

Objective: To characterize the binding mode of 9-aminoacridine to DNA.

Materials:

-

CD Spectropolarimeter

-

Quartz cuvettes with a suitable path length

-

Stock solutions of 9-aminoacridine and DNA.

Procedure:

-

Record the CD spectrum of the DNA solution alone in the UV region (220-320 nm) to confirm its native conformation (typically B-form).

-

Record the CD spectrum of the 9-aminoacridine solution alone to ensure it has no intrinsic CD signal.

-

Prepare a solution of the DNA-9-aminoacridine complex by mixing the stock solutions.

-

Record the CD spectrum of the complex in the absorption region of 9-aminoacridine (350-500 nm). The appearance of a signal indicates binding.

-

Analyze the shape and sign of the ICD signal to infer the orientation of the intercalated molecule relative to the DNA base pairs.

DNA Unwinding Assay

This assay directly measures the ability of a compound to unwind supercoiled DNA, a hallmark of intercalation.

Objective: To determine if 9-aminoacridine is a DNA intercalator and to estimate its unwinding angle.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I (e.g., from calf thymus or vaccinia virus)

-

Agarose gel electrophoresis equipment

-

Ethidium bromide or other DNA stain

-

Reaction buffer for topoisomerase I.

Procedure:

-

Set up a series of reactions containing supercoiled plasmid DNA and varying concentrations of 9-aminoacridine in the topoisomerase I reaction buffer.

-

Incubate the reactions for a short period to allow for intercalation.

-

Add topoisomerase I to each reaction to relax the DNA. The enzyme will remove the supercoils introduced by the unwinding effect of the intercalator.

-

Stop the reaction (e.g., by adding SDS and proteinase K).

-

Remove the 9-aminoacridine and protein (e.g., by phenol-chloroform extraction).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

The DNA from reactions with the intercalator will become negatively supercoiled upon removal of the drug, causing it to migrate faster than the relaxed DNA control. The concentration of 9-aminoacridine that causes the maximum supercoiling can be used to calculate the unwinding angle relative to a known intercalator like ethidium bromide.

Signaling Pathways and Biological Consequences

The intercalation of 9-aminoacridine into DNA triggers a range of cellular responses, primarily through the induction of DNA damage and the activation of the DNA Damage Response (DDR) pathway. This leads to the modulation of several key signaling pathways that are critical in cancer biology.

Inhibition of Topoisomerase II

DNA intercalators can interfere with the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II covalent complex (the "cleavable complex"), 9-aminoacridine and its derivatives can lead to the accumulation of DNA double-strand breaks, a highly cytotoxic lesion.

References

- 1. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of AKT signaling in DNA repair and clinical response to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Re-emergence of a Potent Antiseptic: A Technical Guide to the History and Core Mechanisms of 9-Aminoacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Aminoacridine, a fluorescent dye and a derivative of acridine, has a long and storied history as a topical antiseptic. First utilized for its antimicrobial properties in the early 20th century, it has seen a resurgence in interest due to its unique dual mechanism of action and potential applications beyond its original use. This technical guide provides an in-depth exploration of the history, antimicrobial efficacy, and mechanisms of action of 9-Aminoacridine, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of its core biological pathways.

A Historical Overview: From Wartime Antiseptic to Modern Therapeutic Candidate

The use of 9-Aminoacridine as a topical antiseptic dates back to the early 20th century, where it was employed for the treatment of infected wounds, particularly during wartime. Its bright fluorescence and potent antimicrobial activity made it a valuable tool in the pre-antibiotic era. Historical accounts document its application in preventing and treating wound infections, highlighting its early clinical significance. While its use declined with the advent of modern antibiotics, recent research has refocused attention on 9-Aminoacridine and its derivatives for a range of therapeutic applications, including as an anticancer and antiviral agent.

Antimicrobial Efficacy: A Quantitative Perspective

The antiseptic properties of 9-Aminoacridine are attributed to its broad-spectrum activity against a variety of microorganisms. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 9-Aminoacridine Against Various Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Klebsiella pneumoniae | Negative | 8 - 16 | [1] |

| Staphylococcus aureus | Positive | Moderate to no activity | [1] |

| Enterococcus faecium | Positive | Moderate to no activity | [1] |

| Acinetobacter baumannii | Negative | Moderate to no activity | [1] |

| Pseudomonas aeruginosa | Negative | Moderate to no activity | [1] |

| Enterobacter species | Negative | Moderate to no activity | [1] |

Core Mechanisms of Antimicrobial Action

9-Aminoacridine exerts its antimicrobial effects through a dual mechanism of action, targeting both the genetic material and the cellular energy production of bacteria.

DNA Intercalation: Disrupting the Blueprint of Life

The primary and most well-understood mechanism of 9-Aminoacridine is its ability to intercalate into bacterial DNA. The planar structure of the 9-Aminoacridine molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, which are essential for bacterial growth and division. By inhibiting these fundamental cellular processes, 9-Aminoacridine effectively halts bacterial proliferation.

Disruption of the Proton Motive Force: An Energy Crisis for the Cell

Beyond its interaction with DNA, 9-Aminoacridine also targets the bacterial cell membrane by disrupting the proton motive force (PMF). The PMF is an electrochemical gradient of protons across the cytoplasmic membrane that is crucial for essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motility. 9-Aminoacridine dissipates this proton gradient, leading to a collapse of the membrane potential. This disruption of the cell's energy-generating capacity creates a metabolic crisis, further contributing to the antiseptic effect and leading to bacterial cell death.

Experimental Protocols: Methodologies for Assessing Antimicrobial Efficacy

The evaluation of the antiseptic properties of 9-Aminoacridine relies on standardized and reproducible experimental protocols. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

9-Aminoacridine hydrochloride

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to a specific concentration, typically 5 x 10^5 CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of 9-Aminoacridine Stock Solution: Prepare a stock solution of 9-Aminoacridine in a suitable solvent (e.g., sterile deionized water) at a concentration significantly higher than the expected MIC.

-

Serial Dilutions: Perform a two-fold serial dilution of the 9-Aminoacridine stock solution in CAMHB directly in the 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antiseptic across the wells.

-

Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate, ensuring a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (bacteria and broth, no antiseptic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of 9-Aminoacridine at which there is no visible growth.

References

The Mutagenic Properties of 9-Aminoacridine in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminoacridine (9-AA) is a planar, heterocyclic aromatic molecule widely recognized for its potent mutagenic activity in bacteria and bacteriophages.[1] Classified as an intercalating agent, its primary mechanism of action involves the insertion of its planar ring system between the base pairs of DNA, leading to frameshift mutations during DNA replication and repair processes.[2] This property has established 9-AA as a classic frameshift mutagen and a crucial positive control in standardized mutagenicity assays, such as the Ames test. This technical guide provides a comprehensive overview of the mutagenic properties of 9-AA in bacteria, detailing its mechanism of action, experimental protocols for its assessment, and quantitative data on its mutagenic potency.

Mechanism of Action: DNA Intercalation and Frameshift Mutagenesis

The mutagenicity of 9-Aminoacridine is intrinsically linked to its ability to intercalate into the DNA double helix. The flat, polycyclic structure of 9-AA allows it to slip between adjacent base pairs, a process that distorts the helical structure of the DNA.[2] This distortion can lead to errors during DNA replication, repair, and recombination, primarily resulting in the addition or deletion of one or more base pairs, known as frameshift mutations. These mutations can alter the reading frame of a gene, often leading to the production of a non-functional truncated protein.[3]

The proposed mechanism for 9-AA-induced frameshift mutagenesis involves the stabilization of looped-out single-stranded DNA regions that can form during replication or repair.[4] By intercalating near these looped-out bases, 9-AA can prevent their realignment, leading to the insertion or deletion of nucleotides in the newly synthesized strand. Studies in Escherichia coli have shown that 9-AA predominantly induces minus frameshifts (deletions) in repetitive G:C base-pair sequences.[1][5]

Caption: Mechanism of 9-Aminoacridine-induced frameshift mutagenesis.

Quantitative Analysis of 9-Aminoacridine Mutagenicity

The mutagenic potency of 9-Aminoacridine is typically quantified using the bacterial reverse mutation assay, commonly known as the Ames test. This assay measures the ability of a substance to induce mutations that revert a histidine auxotrophic strain of Salmonella typhimurium or a tryptophan auxotrophic strain of E. coli to prototrophy. The number of revertant colonies is counted and compared to a negative control.

Dose-Response Relationship of 9-Aminoacridine in E. coli

The following table summarizes the dose-dependent mutagenic effect of 9-Aminoacridine on different strains of E. coli. The data illustrates the mutation frequency, which is the number of mutant colonies divided by the total number of viable cells.

| 9-Aminoacridine (μg/ml) | Mutation Frequency (x 10⁻⁸) in Wild-Type (tonB F+) | Mutation Frequency (x 10⁻⁸) in recA mutant | Mutation Frequency (x 10⁻⁸) in uvrA mutant |

| 0 | 0.2 | 0.3 | 0.4 |

| 2.5 | 5 | 6 | 7 |

| 5 | 15 | 18 | 20 |

| 10 | 30 | 35 | 40 |

| 20 | 45 | 50 | 55 |

| Data adapted from a study on 9-aminoacridine-induced mutations in the tonB gene of E. coli.[5] |

Comparative Mutagenicity of 9-Aminoacridine Derivatives

The mutagenic activity of 9-Aminoacridine can be significantly influenced by the addition of other chemical groups. The following table presents a comparative analysis of the mutagenicity of 9-aminoacridine and its 1-nitro derivatives in different Salmonella typhimurium strains.

| Compound | Concentration (M) | Revertants in TA1537 | Revertants in TA98 | Revertants in TA102 |

| 1-nitro-9-hydroxyethylamino acridine (C-857) | 10⁻⁶ | ~842 | ~1034 | - |

| 4-methyl-1-nitro-9-hydroxyethylamino acridine (C-1748) | 10⁻⁶ | 0 | 0 | - |

| C-857 | 10⁻⁵ | - | - | ~606 |

| C-1748 | 10⁻⁵ | - | - | ~108 |

| Data adapted from a comparative analysis of the mutagenic potency of 1-nitro-acridine derivatives.[6] |

The Role of DNA Repair Pathways

Bacterial cells possess several DNA repair mechanisms to counteract the damaging effects of mutagens. The primary pathway for repairing bulky DNA adducts is the Nucleotide Excision Repair (NER) system, which involves the uvrA and uvrB genes. While the NER pathway can recognize and remove 9-AA-induced DNA lesions, this is not the primary determinant of its mutagenicity.[1] Studies have shown that the mutagenicity of 9-AA is similar in wild-type, uvrA, and recA strains of E. coli, suggesting that the mutagenic event is primarily linked to replication errors rather than being solely dependent on these repair pathways.[1][5] The recA gene, a key component of the SOS response and homologous recombination repair, does not appear to play a significant role in modulating the mutagenic effects of 9-aminoacridine.[1]

Caption: Interaction of 9-Aminoacridine with bacterial DNA repair pathways.

Experimental Protocols: The Ames Test for 9-Aminoacridine

The Ames test is the standard method for assessing the mutagenicity of chemical compounds. The following is a detailed protocol for conducting the Ames test with 9-Aminoacridine as a positive control.

Materials and Reagents

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, or E. coli WP2uvrA.

-

Media:

-

Nutrient Broth (for overnight cultures)

-

Minimal Glucose Agar plates (Vogel-Bonner Medium E with 2% glucose)

-

Top Agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin (for Salmonella) or L-tryptophan (for E. coli).

-

-

Test Compound: 9-Aminoacridine hydrochloride solution in a suitable solvent (e.g., DMSO or water).

-

Positive Controls (other than 9-AA):

-

Sodium azide (for TA100 and TA1535)

-

2-Nitrofluorene (for TA98)

-

-

Negative Control: The solvent used to dissolve the test compound.

-

S9 Mix (for metabolic activation):

-

S9 fraction from the liver of Aroclor 1254-induced rats.

-

Cofactor solution (NADP⁺, Glucose-6-phosphate, MgCl₂, KCl, and sodium phosphate buffer).

-

Experimental Workflow

Caption: A simplified workflow for the Ames test.

Step-by-Step Procedure

-

Preparation of Bacterial Cultures: Inoculate the selected bacterial tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/ml.

-

Preparation of Test Solutions: Prepare a series of dilutions of 9-Aminoacridine in a suitable solvent. For a standard plate incorporation assay, concentrations might range from 1 to 100 µ g/plate . Prepare solutions of the negative and other positive controls.

-

Metabolic Activation (Optional): If assessing the effect of metabolism, prepare the S9 mix according to standard protocols. Keep the S9 mix on ice.

-

Plate Incorporation Assay: a. To a sterile tube, add 2 ml of molten top agar (kept at 45°C). b. Add 0.1 ml of the overnight bacterial culture. c. Add 0.1 ml of the 9-Aminoacridine solution (or control solution). d. If using metabolic activation, add 0.5 ml of the S9 mix. If not, add 0.5 ml of phosphate buffer. e. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure an even distribution of the top agar.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Colony Counting: After incubation, count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.

Conclusion

9-Aminoacridine serves as a quintessential example of a frameshift mutagen, with its biological activity stemming from its ability to intercalate into DNA. This well-characterized mechanism of action, coupled with its consistent and potent mutagenicity in bacterial systems, has solidified its role as an indispensable tool in genetic toxicology. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and professionals in drug development to understand, assess, and utilize the mutagenic properties of 9-Aminoacridine in their work. A thorough understanding of how compounds like 9-AA interact with bacterial DNA and its repair systems is crucial for the evaluation of the genotoxic potential of new chemical entities.

References

- 1. Frameshift mutations produced by 9-aminoacridine in wild-type, uvrA and recA strains of Escherichia coli; specificity within a hotspot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Spontaneous and 9-aminoacridine-induced frameshift mutagenesis: second-site frameshift mutation within the N-terminal region of the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uh.edu [uh.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Comparative analysis of mutagenic potency of 1-nitro-acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Aminoacridine: An In-Depth Technical Guide to its Application as an Intracellular pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminoacridine (9-AA) is a fluorescent dye that has long been utilized as a valuable tool for the determination of intracellular pH (pHi), particularly within acidic organelles such as lysosomes. Its utility stems from its weak base properties and pH-dependent fluorescence, making it a sensitive probe for monitoring transmembrane pH gradients. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of 9-aminoacridine as an intracellular pH indicator.

Core Principles: Mechanism of Action

9-Aminoacridine is a lipophilic weak base with a pKa of approximately 9.99.[1] In its unprotonated form, it readily permeates cellular membranes. Upon entering an acidic compartment, such as a lysosome, the higher concentration of protons leads to the protonation of the 9-aminoacridine molecule. This protonation traps the dye within the acidic organelle, causing it to accumulate.

The key to its function as a pH indicator lies in the phenomenon of fluorescence quenching upon accumulation. At high concentrations within the acidic vesicle, 9-aminoacridine molecules form dimers and subsequently excimers, which are excited-state dimers.[2] This excimer formation leads to a significant quenching of the monomer fluorescence, resulting in a decrease in the overall fluorescence intensity.[2] The degree of fluorescence quenching is directly proportional to the magnitude of the pH gradient across the membrane, allowing for the quantitative estimation of intracellular pH.[3]